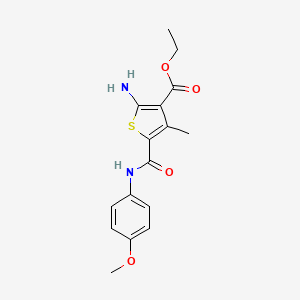

2-氨基-5-(4-甲氧基苯甲酰氨基)-4-甲基噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

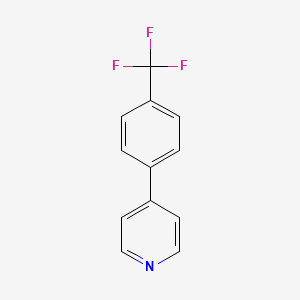

The compound of interest, 2-Amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse biological activities and are often used in pharmaceutical research and development. The methoxy group and the phenylcarbamoyl moiety suggest potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds, such as 2-aminothiazole derivatives, involves the reaction of acylaminocyanoesters with dithiadiphosphetane disulfide in refluxing benzene . Another related compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, was synthesized using the Gewald synthesis technique, which involves a mild base and sulfur powder . These methods highlight the versatility of thiophene chemistry and the potential approaches that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. X-ray crystallography can reveal important structural features, such as the planarity of the thiazole ring and the presence of hydrogen-bonded cycles, which can influence the compound's reactivity and interaction with biological targets . The resonance interaction within the molecule, as indicated by shortened distances between certain atoms, can also affect its chemical properties .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological properties. For example, the synthesis of Schiff bases from thiophene derivatives involves the treatment with aldehydes to yield compounds with potential antimicrobial activity . The reactivity of the amino group and the carboxylic acid ester functionality in the compound of interest suggests that it could also participate in similar reactions, leading to a wide range of possible derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. High-performance liquid chromatography (HPLC) can be used to determine the presence and concentration of these compounds in biological samples, indicating their absorption and metabolism in vivo . The presence of substituents like the methoxy group and the phenylcarbamoyl group can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties.

科学研究应用

合成和表征

衍生物合成: 研究详细介绍了各种噻吩衍生物的合成,重点介绍了可应用于2-氨基-5-(4-甲氧基苯甲酰氨基)-4-甲基噻吩-3-羧酸乙酯合成和功能化的方法。例如,Campaigne & Abe (1975) 展示了异构苯并[b]噻吩-2-羧酸的合成,强调了酯化和脱羧在改性噻吩化合物中的作用 Campaigne & Abe, 1975.

基于噻吩的染料: Karcı & Karcı (2012) 探索了基于噻吩的双杂环单偶氮染料的合成,表明类似噻吩衍生物在染料制造中的潜在应用。该研究详细阐述了这些染料的溶剂变色行为和互变异构体结构 Karcı & Karcı, 2012.

化学反应性和应用

化学反应性: Golankiewicz 等人 (1985) 讨论了酰胺基氰基酯与噻吩衍生物的反应,导致取代的氨基噻唑。这项研究展示了噻吩衍生物的化学反应性及其在合成具有特定功能的新型化合物中的潜力 Golankiewicz 等人, 1985.

生物活性: Mabkhot 等人 (2017) 合成了新型含噻吩化合物,评估了它们的抗菌和抗真菌活性。这意味着噻吩衍生物在药物化学中的相关性,特别是作为抗菌剂的潜在候选物 Mabkhot 等人, 2017.

属性

IUPAC Name |

ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-4-22-16(20)12-9(2)13(23-14(12)17)15(19)18-10-5-7-11(21-3)8-6-10/h5-8H,4,17H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDIHVABFGQCSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353468 |

Source

|

| Record name | 2-amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5726-48-7 |

Source

|

| Record name | 2-amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)

![7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1299927.png)

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)